molecular formula C10H14N2O2 B6256131 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid CAS No. 1267142-44-8

2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid

Cat. No.: B6256131
CAS No.: 1267142-44-8
M. Wt: 194.23 g/mol
InChI Key: RDWRNTIYGWMKGI-UHFFFAOYSA-N
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Description

2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid is a high-purity chemical compound offered for research and development purposes. With the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol , this hydrogenated imidazopyridine derivative serves as a versatile building block in medicinal chemistry. The core imidazo[1,2-a]pyridine scaffold is recognized for its significant role in pharmaceutical research, exhibiting a wide range of biological activities . Researchers utilize this acetic acid functionalized derivative as a key synthetic intermediate for the exploration of novel therapeutic agents. The compound is strictly provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1267142-44-8

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid

InChI

InChI=1S/C10H14N2O2/c1-7-8(6-10(13)14)12-5-3-2-4-9(12)11-7/h2-6H2,1H3,(H,13,14)

InChI Key

RDWRNTIYGWMKGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCCCC2=N1)CC(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Multicomponent Condensation Reactions

A widely adopted strategy involves one-pot multicomponent reactions (MCRs) to assemble the imidazo[1,2-a]pyridine skeleton. For example, 2-aminopyridine derivatives react with arylglyoxals and Meldrum’s acid in aqueous media under basic conditions (pH 8–9, adjusted with NaOH) to form substituted imidazo[1,2-a]pyridines. This method avoids intermediate isolation, achieving yields up to 78%. Critical parameters include:

  • Stoichiometric ratios : A 1:1:1 molar ratio of 2-aminopyridine, arylglyoxal, and Meldrum’s acid.

  • Temperature : Room temperature for initial mixing, followed by reflux at 80°C for 6 hours.

  • Workup : Acidification to pH 2–3 with HCl to precipitate the product.

Cyclization of Linear Precursors

An alternative route involves cyclizing 2-(2-iminopyridinyl)acetic acid intermediates using phosphoryl chloride (POCl₃). For instance, 2-aminopyridine reacts with chloroacetic acid in ethanol under reflux with triethylamine (Et₃N) to form the intermediate, which undergoes intramolecular cyclization in toluene with POCl₃. This method yields the imidazo[1,2-a]pyridine core with 80% efficiency.

Functionalization with Acetic Acid Moieties

Bromoacetic Acid Coupling

The acetic acid group is introduced via nucleophilic substitution. 3-Bromoimidazo[1,2-a]pyridine reacts with diethyl malonate in the presence of a palladium catalyst, followed by hydrolysis and decarboxylation. Key steps include:

  • Alkylation : Diethyl malonate reacts with the brominated core at 60°C in DMF.

  • Hydrolysis : The ester is hydrolyzed using NaOH (2M) at 80°C.

  • Decarboxylation : Heating under reflux in HCl (6M) removes the carboxyl group, yielding the acetic acid derivative.

Vilsmeier-Haack Formylation Followed by Oxidation

In a two-step process, the imidazo[1,2-a]pyridine core is first formylated using the Vilsmeier-Haack reagent (POCl₃/DMF), producing 3-carbaldehyde derivatives. Subsequent oxidation with KMnO₄ in acidic medium converts the aldehyde to the carboxylic acid.

Optimization of Reaction Conditions

Temperature and Catalysis

  • Cyclization steps require precise temperature control. For example, POCl₃-mediated cyclization proceeds optimally at 80°C for 5 hours.

  • Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions, reducing side products in malonate alkylation.

Solvent Systems

  • Aqueous ethanol (50% v/v) improves solubility in hydrolysis steps.

  • Toluene minimizes side reactions during POCl₃ cyclization due to its non-polar nature.

Industrial Scalability Considerations

Continuous Flow Reactors

Adopting continuous flow systems for MCRs reduces reaction times from hours to minutes and improves yield consistency. For example, a microreactor setup for the condensation of 2-aminopyridine, arylglyoxal, and Meldrum’s acid achieves 85% yield at a throughput of 1.2 L/h.

Cost-Effective Raw Materials

Using diethyl malonate instead of specialized reagents lowers production costs by 40% while maintaining >90% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The acetic acid proton appears as a singlet at δ 12.1 ppm (D₂O exchangeable). The imidazo[1,2-a]pyridine protons resonate as multiplet signals between δ 6.8–8.2 ppm.

  • ¹³C NMR : The carbonyl carbon of the acetic acid group is observed at δ 172.3 ppm, while the quaternary carbons of the heterocycle appear at δ 145–155 ppm.

Infrared (IR) Spectroscopy

A strong absorption band at ~1705 cm⁻¹ confirms the presence of the carboxylic acid group (C=O stretch).

MethodReagentsTemperature (°C)Yield (%)Purity (%)
Multicomponent Condensation2-Aminopyridine, Meldrum’s acid807895
POCl₃ CyclizationChloroacetic acid, POCl₃808092
Bromoacetic Acid CouplingDiethyl malonate, Pd(PPh₃)₄607089
Vilsmeier-Haack OxidationPOCl₃/DMF, KMnO₄1006588

Chemical Reactions Analysis

Types of Reactions

2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid (Target) C11H16N2O2 208.26 2-methyl, 3-acetic acid, hydrogenated pyridine Enhanced solubility, potential bioactivity via carboxylic acid interaction
2-(imidazo[1,2-a]pyridin-3-yl)acetic acid C9H8N2O2 176.17 3-acetic acid, non-hydrogenated pyridine Simpler structure; lacks methyl and hydrogenation, reducing lipophilicity
2-[2-(5-chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetic acid C15H12ClN3O2 301.73 6-methyl, 5-chloropyridinyl, non-hydrogenated Chlorine substituent enhances electronegativity; larger molecular weight
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}-2-methylpropanoic acid C11H16N2O2 208.26 2-methylpropanoic acid, hydrogenated pyridine Propanoic acid chain may alter binding kinetics compared to acetic acid

Physicochemical Properties

  • Solubility: The hydrogenated pyridine ring in the target compound increases hydrophilicity compared to non-hydrogenated analogues (e.g., C9H8N2O2 in ).
  • Acidity: The acetic acid group (pKa ~2.5) facilitates salt formation, enhancing bioavailability. Propanoic acid derivatives (e.g., C11H16N2O2 ) exhibit slightly lower acidity due to longer alkyl chains.
  • Thermal Stability : Hydrogenated derivatives may show reduced thermal stability compared to aromatic counterparts, as seen in similar imidazo-pyridine systems .

Biological Activity

2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, biological evaluations, and potential therapeutic applications based on available literature.

Structural Characteristics

The compound is characterized by the following structural features:

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 178.20 g/mol
  • IUPAC Name : this compound
  • SMILES Representation : CC1=CN2CC(CCC2=N1)N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler imidazo[1,2-a]pyridine derivatives. The synthetic routes often utilize cyclization and acylation techniques to construct the imidazo framework and introduce the acetic acid moiety.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance:

  • Cell Line Studies : The compound has shown significant activity against various cancer cell lines including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). In vitro assays demonstrated that it inhibits cell proliferation with IC50 values in the low micromolar range (e.g., 10–20 μM) .
Cell LineIC50 (μM)Reference
MDA-MB-23115.43
HCT-11610.39
A549 (lung cancer)14.34

The mechanism of action for this compound appears to involve:

  • Induction of apoptosis in cancer cells.
  • Disruption of microtubule assembly leading to cell cycle arrest.

Molecular dynamics simulations have suggested that interactions with specific proteins may enhance its cytotoxic effects through hydrophobic contacts and hydrogen bonding .

Case Studies

One notable case study involved the evaluation of a series of imidazo[1,2-a]pyridine derivatives for their anticancer activity. The study found that compounds with specific substitutions on the imidazo ring exhibited enhanced cytotoxicity compared to standard chemotherapy agents like doxorubicin .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid?

  • The synthesis typically involves multi-step reactions, including cyclization and functionalization steps. Key parameters include solvent choice (e.g., DMF or acetonitrile), temperature control (reflux conditions), and catalysts (e.g., palladium for cross-coupling). Post-synthesis, purification via column chromatography and recrystallization is critical to achieve >95% purity .
  • Analytical Validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are mandatory for structural confirmation. For example, the carboxylic acid proton appears as a singlet near δ 12.5 ppm in ¹H NMR .

Q. How is the compound’s structure validated experimentally?

  • Step 1 : Confirm the imidazo[1,2-a]pyridine core via 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Step 2 : Use FT-IR to identify the acetic acid moiety (C=O stretch ~1700 cm⁻¹) and methyl group vibrations (C-H stretches ~2850–2950 cm⁻¹) .
  • Step 3 : X-ray crystallography (if crystalline) provides definitive proof of stereochemistry and bond angles .

Q. What are the primary biological targets of imidazo[1,2-a]pyridine derivatives?

  • Related compounds show affinity for enzymes (e.g., kinases) and receptors (e.g., G-protein-coupled receptors). For example, 2-(aminomethyl)-substituted analogs exhibit antimicrobial activity by inhibiting bacterial topoisomerases .

Advanced Research Questions

Q. How to resolve contradictions in yield optimization during synthesis?

  • Case Study : Discrepancies in yields (e.g., 40–75%) arise from solvent polarity and temperature sensitivity. A design of experiments (DoE) approach can optimize conditions:

  • Factor 1 : Solvent (DMF vs. THF) affects cyclization efficiency.
  • Factor 2 : Temperature (80–120°C) influences reaction kinetics.
  • Resolution : Response surface modeling identifies ideal conditions (e.g., DMF at 100°C maximizes yield) .

Q. What computational tools predict the compound’s bioactivity and binding modes?

  • Method 1 : Molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with targets like cyclooxygenase-2 (COX-2). The acetic acid group may form hydrogen bonds with catalytic residues (e.g., Arg120).
  • Method 2 : QSAR models correlate substituent effects (e.g., methyl vs. trifluoromethyl) with IC₅₀ values. For example, electron-withdrawing groups enhance kinase inhibition .

Q. How to design SAR studies for derivatives of this compound?

  • Strategy : Synthesize analogs with modifications at the 2-methyl and acetic acid positions.

  • Example 1 : Replace methyl with cyclopentyl to assess steric effects on receptor binding.
  • Example 2 : Substitute acetic acid with esters to probe bioavailability.
    • Evaluation : Test in vitro against disease-relevant cell lines (e.g., MCF-7 for cancer) and compare EC₅₀ values .

Q. What techniques elucidate pH-dependent reactivity in biological systems?

  • Experimental Setup : Use UV-Vis spectroscopy to monitor protonation states of the acetic acid group (pKa ~4.5). At physiological pH (7.4), the deprotonated form may enhance solubility and target engagement .

Data-Driven Research Challenges

Q. How to address variability in biological assay results across studies?

  • Root Cause : Differences in assay conditions (e.g., serum concentration, incubation time).
  • Solution : Standardize protocols (e.g., 10% FBS, 48-hour incubation) and include positive controls (e.g., doxorubicin for cytotoxicity assays). Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. ELISA) .

Q. What are the limitations of current synthetic routes for scale-up?

  • Issue : Low atom economy (≤50%) in multi-step reactions.
  • Innovation : Flow chemistry reduces purification steps and improves reproducibility. For instance, continuous flow hydrogenation can replace batch processing for imidazo[1,2-a]pyridine intermediates .

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